3-Difluoromethoxy-2-fluorothiophenol
Overview
Description
3-Difluoromethoxy-2-fluorothiophenol is a chemical compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure
Preparation Methods
The synthesis of 3-Difluoromethoxy-2-fluorothiophenol typically involves the introduction of difluoromethyl and fluorine groups into a thiophenol framework. One common method includes the reaction of thiophenol with difluoromethylating agents under controlled conditions. Industrial production methods may involve the use of advanced difluoromethylation techniques, which have been developed to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
3-Difluoromethoxy-2-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Scientific Research Applications
3-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-2-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Difluoromethoxy-2-fluorothiophenol can be compared with other fluorinated thiophenols and difluoromethoxylated compounds. Similar compounds include:
3-Difluoromethoxy-4-fluorothiophenol: Another fluorinated thiophenol with similar properties but different substitution patterns.
2-Difluoromethoxy-3-fluorothiophenol: A compound with a different arrangement of fluorine and difluoromethoxy groups.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of various fluorinated heterocycles and have applications in pharmaceuticals and agrochemicals
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-6-4(11-7(9)10)2-1-3-5(6)12/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCURHVXYODMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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